molecular formula C6H10F3NO B12845079 (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine

Cat. No.: B12845079
M. Wt: 169.14 g/mol
InChI Key: BPVZRPRBZRIGRK-CRCLSJGQSA-N
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Description

(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine is a morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with stereospecific substitutions: a methyl group at the 2-position and a trifluoromethyl (CF₃) group at the 6-position. Its molecular formula is C₆H₁₀F₃NO, with a molar mass of 169.14 g/mol . The stereochemistry (2S,6R) distinguishes it from other isomers, such as the (2S,6S) configuration reported in .

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine

InChI

InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

BPVZRPRBZRIGRK-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C(F)(F)F

Canonical SMILES

CC1CNCC(O1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylmorpholine and trifluoromethylating agents.

    Reaction Conditions:

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification methods can further enhance the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-2-methyl-6-(trifluoromethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.

    Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chiral nature and functional groups make it a candidate for the development of new pharmaceuticals and agrochemicals.

Medicine

In medicinal chemistry, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogues

Trisubstituted Pyrimidine-Morpholine Derivatives

Compounds like CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) and CID891729 (4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine) share the trifluoromethyl group and morpholine ring with the target compound but incorporate a pyrimidine core. These derivatives exhibit high EP2 receptor potentiation (Table 1), with fold shifts in PGE₂ EC₅₀ values comparable to hit compounds in EP2 modulation studies. Replacement of the morpholine ring with piperidine (e.g., CID3239428 ) significantly reduces activity, highlighting the critical role of the morpholine oxygen in receptor binding .

Table 1: EP2 Potentiation of Morpholine vs. Piperidine Derivatives

Compound Core Structure Fold Shift in PGE₂ EC₅₀ Reference
CID2992168 Morpholine-pyrimidine 12.5
CID3239428 Piperidine-pyrimidine 3.2
CID891729 Morpholine-pyrimidine 10.8
Morpholine Derivatives with Varied Substituents

The discontinued compound 2-methyl-6-(trifluoromethyl)morpholine () is structurally identical to the target compound but lacks stereochemical specification. In contrast, rac-(2R,6R)-2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride () demonstrates the impact of additional heterocyclic substituents, though its biological relevance remains uncharacterized in the evidence.

Non-Morpholine Analogues

Piperidine Derivatives

(2S,3R,6R)-2-Methyl-6-(9-phenylnonyl)piperidin-3-ol () replaces the morpholine oxygen with a hydroxylated piperidine ring and includes a long alkyl chain. This compound exhibits cytotoxicity against multiple cancer cell lines (IC₅₀ < 10 μM), underscoring the importance of hydrophobic side chains in bioactivity. However, the absence of a CF₃ group limits direct comparability to the target compound .

Aprepitant-Related Compounds

Aprepitant derivatives () with trifluoromethylphenyl and morpholine moieties (e.g., (R,R,R)-Aprepitant ) emphasize the pharmacological significance of stereochemistry. For example, the (R,R,R) configuration in aprepitant analogs correlates with neurokinin-1 receptor antagonism, suggesting that the (2S,6R) configuration in the target compound may similarly influence target selectivity .

Key Structural and Functional Insights

piperidine analogs .

Trifluoromethyl Group : The CF₃ group improves lipophilicity and metabolic stability, a feature shared with pyrimidine-morpholine derivatives (e.g., CID891729) .

Stereochemical Impact : While the (2S,6R) configuration of the target compound is unique, stereoisomerism in related compounds (e.g., aprepitant) significantly affects biological activity, implying similar sensitivity in the target molecule .

Biological Activity

(2S,6R)-2-Methyl-6-(trifluoromethyl)morpholine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C7_7H8_8F3_3N and a molecular weight of 205.61 g/mol. The presence of a trifluoromethyl group at the 6-position enhances its electrophilicity and nucleophilicity, which are critical for its biological interactions. The morpholine ring structure contributes to its solubility and permeability characteristics, making it suitable for pharmaceutical applications .

Biological Activity

Research indicates that (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine exhibits significant biological activities, particularly as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). This property is crucial for developing therapeutics aimed at treating neurological disorders such as anxiety and schizophrenia.

Table 1: Biological Activity Overview

Biological ActivityMechanism of ActionTherapeutic Implications
Negative Allosteric ModulationBinds to mGluR2, altering receptor activityPotential treatment for neurological disorders
Antiparasitic ActivityModulates metabolic pathways in parasitesPossible use in antiparasitic drug development

Synthesis Methods

The synthesis of (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine can be achieved through various methods, including:

  • Alkylation Reactions : Using appropriate alkyl halides to introduce the trifluoromethyl group.
  • Cyclization Processes : Formation of the morpholine ring from precursors containing nitrogen functionalities.

These methods allow for high yields and purity of the desired compound, facilitating further biological evaluations .

Case Studies and Research Findings

In recent studies, (2S,6R)-2-methyl-6-(trifluoromethyl)morpholine has shown promise in several areas:

  • Neurological Research : A study highlighted its role in modulating mGluR2 activity, suggesting potential applications in treating conditions like depression and anxiety disorders. The compound's selectivity and potency make it an attractive candidate for further pharmacological studies.
  • Antiparasitic Activity : Investigations into its effects on parasites indicated that modifications to its structure could enhance efficacy against specific pathogens. The balance between lipophilicity and polarity was found to be crucial for metabolic stability and activity against parasites .

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityKey Differences
2-MethylmorpholineLacks trifluoromethyl groupLimited biological activityNo enhanced receptor modulation
4-TrifluoromethylmorpholineTrifluoromethyl at position 4Higher reactivity than 6-substituted variantsDifferent receptor interaction profile
(S)-AprepitantMultiple fluorinated groupsAntiemetic propertiesUsed in cancer therapy

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